
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexanol core with a morpholino substituent, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction may involve catalytic hydrogenation or other reduction methods to introduce the hydroxyl group at the desired position.
Chirality Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohols.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: Investigating its effects on biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: Utilization in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol exerts its effects would involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways Involved: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
Cyclohexanol Derivatives: Other compounds with similar cyclohexanol cores but different substituents.
Morpholino Compounds: Compounds with the morpholino group attached to different cores.
Uniqueness
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclohexanol and morpholino groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(1S,2S)-2-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h9-12,14H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1 |
InChI-Schlüssel |
YRSZSOYQHBRMEW-QQFIATSDSA-N |
Isomerische SMILES |
CC1CN(CC(O1)C)[C@H]2CCCC[C@@H]2O |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
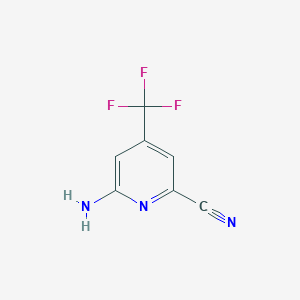
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
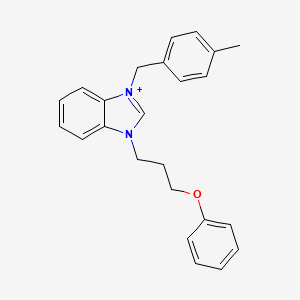
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
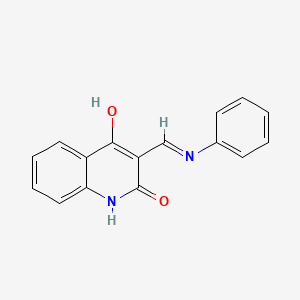
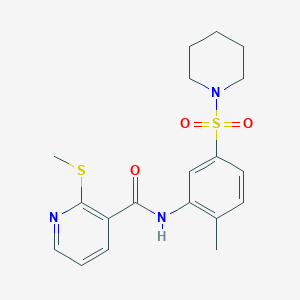
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
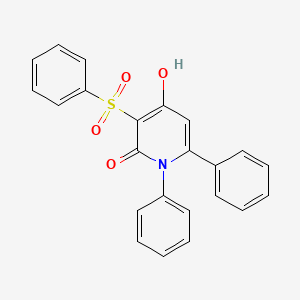

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
